N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide
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Description
“N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide” is a compound that has been synthesized and studied for its potential applications . It belongs to a class of compounds known as 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been established by NMR and MS analysis . The structure is characterized by the presence of a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been analyzed and reported . These reactions involve the formation of a 1,2,4-triazole ring, which is a key structural feature of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using various techniques . These analyses provide important information about the compound’s stability, solubility, and reactivity .Future Directions
The future directions for research on “N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide” include further studies to understand its mechanism of action, to optimize its synthesis, and to explore its potential applications . These compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .
Properties
IUPAC Name |
N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-11(17)13-7-9-3-5-10(6-4-9)12-14-8-15-16-12/h2-6,8H,1,7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWLVVHZMRLBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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